molecular formula C19H20O3 B5882720 3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde

3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde

Cat. No. B5882720
M. Wt: 296.4 g/mol
InChI Key: GOZXFICZRJLHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzaldehyde derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has not been fully elucidated. However, studies have shown that it may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. It may inhibit the growth of cancer cells, reduce inflammation, and have antioxidant properties. It may also have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde in lab experiments is its potential antitumor and anti-inflammatory activities. It may also be used as a starting material for the synthesis of other compounds. However, one of the limitations is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde. One of the areas of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies may also be conducted to elucidate its mechanism of action and to develop new synthetic methodologies. Additionally, its neuroprotective effects and potential use in the treatment of neurodegenerative diseases may also be explored.
Conclusion:
This compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research may be conducted to fully understand its potential therapeutic properties and to develop new synthetic methodologies.

Synthesis Methods

There are different methods for synthesizing 3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde, including the use of starting materials such as 3-allyl-5-methoxybenzaldehyde and 2-methylbenzyl alcohol. One of the most common methods involves the reaction of 3-allyl-5-methoxybenzaldehyde with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, resulting in the formation of the desired product.

Scientific Research Applications

3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde has been used in various scientific research applications, including as a starting material for the synthesis of other compounds. It has also been studied for its potential antitumor and anti-inflammatory activities. In addition, it has been used in the development of new synthetic methodologies and as a reagent in organic synthesis.

properties

IUPAC Name

3-methoxy-4-[(2-methylphenyl)methoxy]-5-prop-2-enylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-4-7-16-10-15(12-20)11-18(21-3)19(16)22-13-17-9-6-5-8-14(17)2/h4-6,8-12H,1,7,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZXFICZRJLHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2OC)C=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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